MW & LogP Shift vs. Demethylated Analog
The addition of a 2-methyl group to the 3-hydroxy-8-azabicyclo[3.2.1]octane core increases both the molecular weight and the predicted lipophilicity compared to the demethylated analog (tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, CAS 478837-18-2). This change impacts the compound's calculated drug-likeness and ADME profile in the context of fragment-based drug discovery, as higher logP may improve membrane permeability but could also reduce aqueous solubility [1]. These data are predicted; experimental values are not publicly available for direct comparison.
| Evidence Dimension | Molecular Weight (g/mol) and Predicted Consensus Log P |
|---|---|
| Target Compound Data | MW: 241.33; Consensus Log P: 1.28 |
| Comparator Or Baseline | tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: MW: 227.30; Consensus Log P: 0.93 (predicted) [2] |
| Quantified Difference | ΔMW: +14.03 g/mol; ΔLog P: +0.35 |
| Conditions | Data generated using SwissADME predictive models based on compound SMILES, as reported in primary research articles for SAR studies. |
Why This Matters
A 0.35 log unit increase in lipophilicity can significantly alter a compound's absorption and distribution profile, making the 2-methylated building block a superior choice when aiming to fine-tune the pharmacokinetic properties of a lead series.
- [1] Daina, A.; Michielin, O.; Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci. Rep. 2017, 7, 42717. View Source
- [2] ChemicalBook. tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate. CAS 478837-18-2. Available at: https://www.chemicalbook.cn/CASEN_478837-18-2.htm View Source
